Salicylaldoxime
Overview
Description
Salicylaldoxime, also known as salicylaldehyde oxime, is an organic compound with the chemical formula C₇H₇NO₂. It is the oxime derivative of salicylaldehyde and appears as a crystalline, colorless solid. This compound is notable for its chelating properties, often forming brightly colored coordination complexes with transition metal ions .
Mechanism of Action
Salicylaldoxime, also known as Saldox or 2-[(hydroxyimino)methyl]phenol, is an organic compound with a wide range of applications in chemistry, medicine, and metallurgy . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Target of Action
This compound primarily targets transition metal ions . It forms stable complexes with these ions, which is crucial for various industrial processes like metal extraction and purification . In medicine, it has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 .
Mode of Action
This compound acts as a chelator , forming stable complexes with transition metal ions . It is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This allows the ligand to be used as a recyclable extractant .
Biochemical Pathways
This compound affects the biochemical pathways involved in immune hemolysis . It selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. Its solubility in water (25 g l −1) suggests that it may have good bioavailability .
Result of Action
The result of this compound’s action is the formation of stable complexes with transition metal ions . In medicine, it demonstrates inhibitory activity against immune hemolysis by specifically targeting the interaction between EAC’1,4,2 and C’3 .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This allows the ligand to be used as a recyclable extractant . Furthermore, its solubility in water suggests that it may be more effective in aqueous environments .
Biochemical Analysis
Biochemical Properties
Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated This property allows this compound to interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interactions with transition metal ions . It forms charge-neutral complexes with divalent metal ions
Preparation Methods
Synthetic Routes and Reaction Conditions: Salicylaldoxime can be synthesized through the reaction of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds as follows: [ \text{C₆H₄CHO} + \text{NH₂OH} \rightarrow \text{C₆H₄CH=NOH} + \text{H₂O} ] The reaction is carried out in an aqueous medium, and the product is isolated by crystallization .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation to form salicylic acid.
Reduction: It can be reduced to salicylamine.
Substitution: The hydroxyl group can be substituted with various functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Various halogenating agents or nucleophiles in the presence of a catalyst.
Major Products:
Oxidation: Salicylic acid.
Reduction: Salicylamine.
Substitution: Depending on the substituent, products can vary widely.
Scientific Research Applications
Salicylaldoxime has diverse applications across several fields:
Chemistry: Used as a chelating agent in the analysis of metal ions.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Potential applications in treating neurodegenerative disorders due to its neuroprotective properties.
Comparison with Similar Compounds
5-Nonylsalicylaldoxime: Similar in structure but with a nonyl group, used in metal extraction.
Salicylaldehyde: The precursor to this compound, used in various chemical syntheses.
Salicylamine: A reduction product of this compound, with potential medicinal applications.
Uniqueness: this compound is unique due to its dual functionality as both an oxime and a phenol, which enhances its chelating ability. This makes it particularly effective in forming stable metal complexes, a property that is leveraged in both analytical chemistry and industrial applications .
Properties
IUPAC Name |
2-[(E)-hydroxyiminomethyl]phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORIHZIZPTZTNCU-VMPITWQZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Off-white powder; [Alfa Aesar MSDS] | |
Record name | Salicylaldoxime | |
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CAS No. |
94-67-7, 21013-96-7 | |
Record name | Salicylaldoxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094677 | |
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Record name | Salicylaldoxime | |
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Record name | Salicylaldoxime | |
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Record name | Benzaldehyde, 2-hydroxy-, oxime | |
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Record name | Salicylaldehyde oxime | |
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Record name | SALICYLALDOXIME | |
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